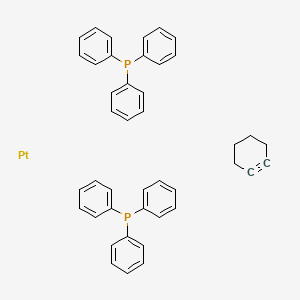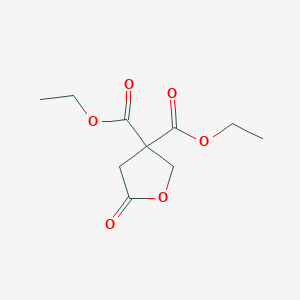
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate is an organic compound with a unique structure that includes a dihydrofuran ring substituted with ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism by which Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, and the dihydrofuran ring can be opened or modified under different conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate.
Ethyl acetoacetate: Another ester compound with similar reactivity.
Dimethyl 2-oxoglutarate: A structurally related compound with different applications.
Uniqueness
This compound is unique due to its dihydrofuran ring structure, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
93115-29-8 |
|---|---|
Formule moléculaire |
C10H14O6 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
diethyl 5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C10H14O6/c1-3-14-8(12)10(9(13)15-4-2)5-7(11)16-6-10/h3-6H2,1-2H3 |
Clé InChI |
NRJHANZRQXMVNT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=O)OC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
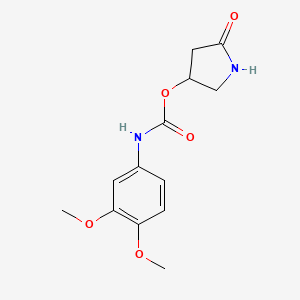


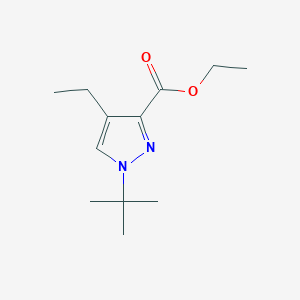

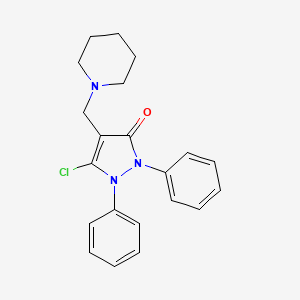
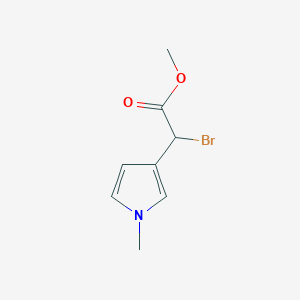

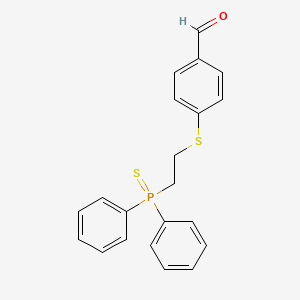
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
